1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline
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Overview
Description
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, attached to a hexahydroisoquinoline structure
Preparation Methods
The synthesis of 1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxaldehyde and tetrahydroisoquinoline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Synthetic Route: The key step involves the condensation of thiophene-2-carboxaldehyde with tetrahydroisoquinoline to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene ring is substituted with various electrophiles such as halogens or nitro groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine or nitric acid.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and substituted thiophene compounds.
Scientific Research Applications
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-carboxylic acid share the thiophene ring structure but differ in their functional groups.
Hexahydroisoquinoline Derivatives: Compounds like tetrahydroisoquinoline and its derivatives share the hexahydroisoquinoline structure but differ in their substituents.
Unique Features: The combination of the thiophene ring with the hexahydroisoquinoline structure makes this compound unique, providing it with distinct chemical and biological properties.
Properties
CAS No. |
89413-10-5 |
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Molecular Formula |
C14H17NS |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
1-(thiophen-2-ylmethyl)-3,4,5,6,7,8-hexahydroisoquinoline |
InChI |
InChI=1S/C14H17NS/c1-2-6-13-11(4-1)7-8-15-14(13)10-12-5-3-9-16-12/h3,5,9H,1-2,4,6-8,10H2 |
InChI Key |
ISYWOWFXFDMTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CCN=C2CC3=CC=CS3 |
Origin of Product |
United States |
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